

# Furametpyr CYP450 metabolism human cytochrome P450

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## Compound Focus: Furametpyr

CAS No.: 123572-88-3

Cat. No.: S528555

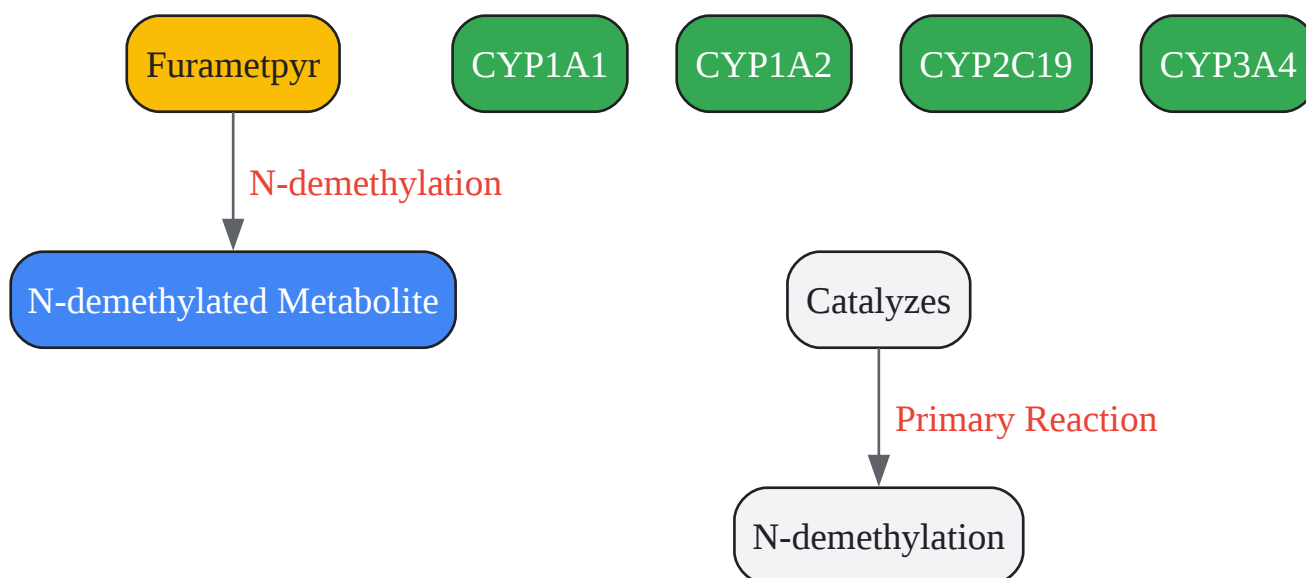
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## Key CYP450 Enzymes in Furametpyr Metabolism

The following table summarizes the specific human cytochrome P450 (CYP) enzymes responsible for the metabolism of **furametpyr**, along with their primary metabolic reactions [1].

CYP450 Enzyme	Metabolic Reaction	Role in Furametpyr Metabolism
CYP1A1	N-demethylation	A major catalyst for this reaction
CYP1A2	N-demethylation	A major catalyst for this reaction
CYP2C19	N-demethylation	A major catalyst for this reaction
CYP3A4	N-demethylation	A major catalyst for this reaction

The diagram below illustrates the primary metabolic pathway of **Furametpyr** in humans.



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## Experimental Protocols for In Vitro Biotransformation

The key findings on **furametryr** metabolism were obtained through **in vitro** studies using recombinant human cytochrome P450 enzymes [1]. Here is a detailed methodology:

### Enzyme Source Preparation

- **System Used:** Commercially available recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-insect cell system or *E. coli*).
- **Specific Isoforms:** The study utilized enzymes from the CYP1A, CYP2C, and CYP3A families, specifically **CYP1A1, CYP1A2, CYP2C19, and CYP3A4**.

### Incubation Reaction Setup

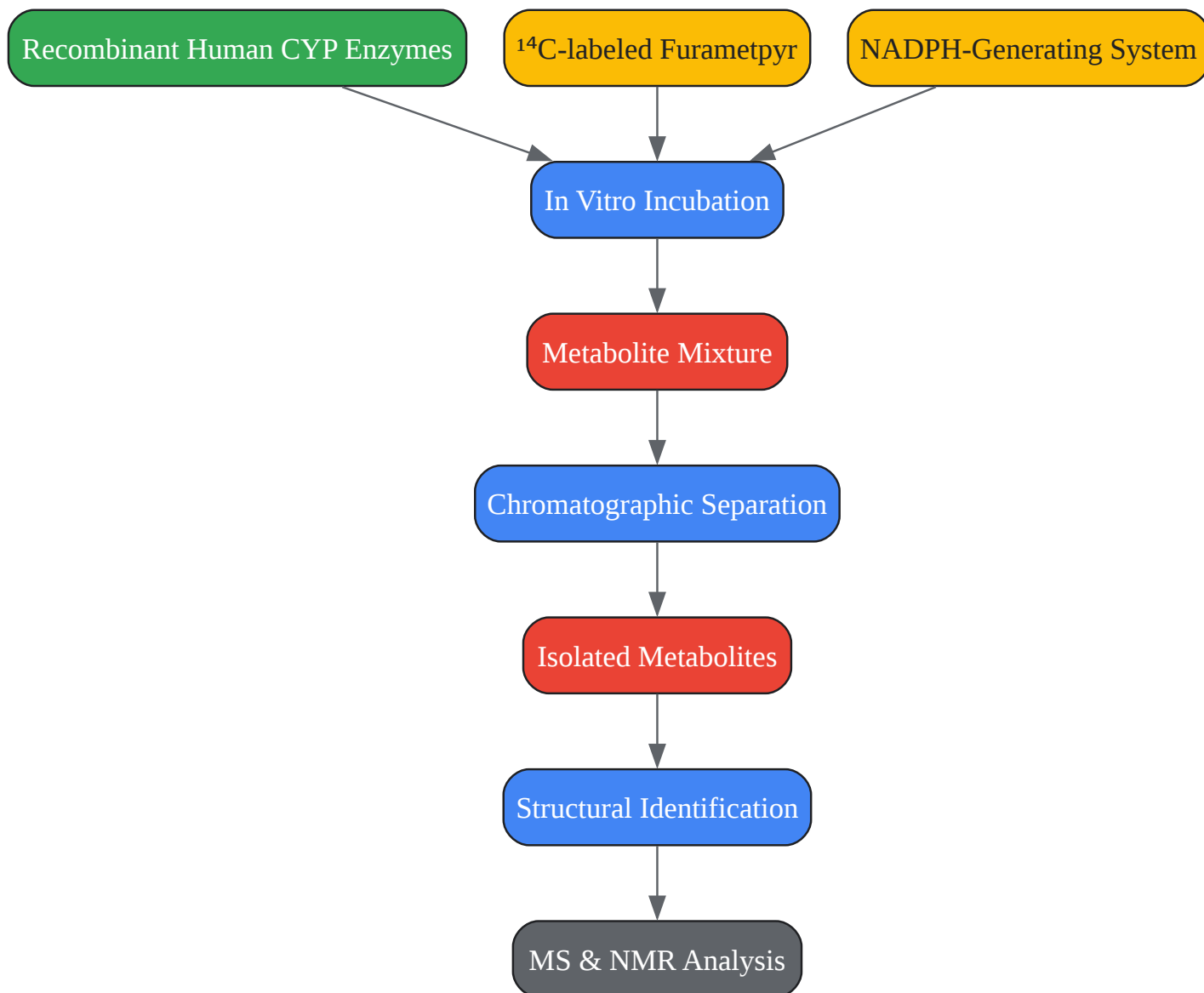
- **Test Compound:** ( $^{14}\text{C}$ )-labeled **furametryr** was used to allow for precise tracking of the compound and its metabolic products.
- **Incubation Mixture:** The typical reaction mixture contained:
  - The recombinant human CYP enzyme.
  - An NADPH-generating system (to supply the essential cofactor for CYP enzyme activity).

- The ( $^{14}\text{C}$ )-labeled **furametpyr** substrate in a suitable buffer (e.g., potassium phosphate buffer).
- **Control Incubations:** Reactions without the NADPH-generating system or with control insect cell microsomes were run in parallel to confirm that the observed metabolism was CYP-dependent.

## Metabolite Analysis and Identification

- **Separation Technique:** Metabolites were purified using a combination of chromatographic techniques, likely including high-performance liquid chromatography (HPLC).
- **Structural Elucidation:** The chemical structures of the purified metabolites were definitively identified using:
  - **Mass Spectrometry (MS):** For determining the molecular weight and fragmentation pattern of the metabolites.
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For detailed information about the molecular structure.

The experimental workflow for identifying **furametpyr** metabolites is summarized below.



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## Research Context and Broader Implications

- **Comparative Metabolism:** The original research also detailed **furametpyr** metabolism in male rats, identifying 14 metabolites. The biotransformation reactions in rats were more extensive, including oxidations and hydroxylations on both the pyrazole and dihydroisobenzofuran rings [1].
- **Role of CYP3A4:** The involvement of CYP3A4 in **furametpyr**'s metabolism is significant. CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for metabolizing a vast array of

drugs and xenobiotics [2] [3]. Its central role makes it a common site for metabolic drug-drug interactions.

- **Bioactivation Potential:** While this specific study focused on the initial metabolic reactions, research on other pesticides shows that CYP-mediated metabolism can sometimes lead to **bioactivation**, where a metabolite is more toxic or reactive than the parent compound [3]. This is a critical consideration for toxicological risk assessment.

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## References

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2. Cytochrome P450 Enzymes and Drug Metabolism in Humans [pubmed.ncbi.nlm.nih.gov]
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